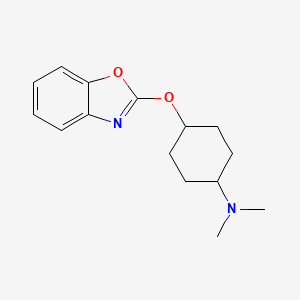

4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives and related compounds involves various strategies. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives is achieved through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, showing significant stereoselectivity . Similarly, the synthesis of a compound with a benzoxazole moiety is described, where a nitrogen atom is introduced between two benzoxazole groups, and ab initio calculations are used to investigate the most stable structures .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using techniques such as X-ray diffraction analysis. For example, the structure of a compound with a benzoxazole moiety is confirmed by X-ray analysis, and the molecule is found to associate with different solvents through hydrogen bonding . Another study provides a detailed structural characterization of a benzoxazole-related compound using elemental analysis, NMR, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzoxazole derivatives undergo various chemical reactions. For instance, the Dimroth rearrangement is discussed, where 4-amino-3-benzyl-1,2,3-triazole derivatives are isomerized in hot, basic solutions to equilibrium mixtures rich in 4-benzylamino isomers . Additionally, the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines in acidic conditions affords substituted thiazoles, demonstrating the reactivity of benzoxazole derivatives with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives and related compounds are diverse. For example, the fluorescence derivatization reagents based on benzoxadiazole show reactivity with various functional groups, including amines, and the derivatives exhibit specific excitation and emission maxima . The antibacterial activity of a benzoxazole-related compound is also evaluated, revealing moderate activity against certain bacterial strains .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine, part of the broader category of benzoxazole derivatives, is explored in scientific research primarily for its synthetic versatility and potential applications across various fields, including medicinal chemistry, material science, and organic synthesis. Benzoxazole and its derivatives are recognized for their unique chemical properties, enabling the development of novel compounds with diverse biological and chemical functionalities.

Unique Regioselectivity and Directing Group Potential : The benzoxazol-2-yl- substituent exhibits unique regioselectivity in the C(sp3)-H α-alkylation of amines, serving as a removable activating and directing group. This characteristic is exploited in synthetic organic chemistry to achieve precise molecular modifications, broadening the scope of compounds that can be synthesized with high specificity (G. Lahm & T. Opatz, 2014).

Antimicrobial Applications : Certain derivatives synthesized from benzoxazole compounds have shown antimicrobial activities. This property is particularly important for the development of new antimicrobial agents that can address the growing issue of antibiotic resistance. Novel triazole derivatives, for instance, have been developed and screened for their antimicrobial activities, demonstrating the potential of benzoxazole-based compounds in contributing to the field of antimicrobial research (H. Bektaş et al., 2007).

Material Science and Electrochemical Properties : Benzoxazole derivatives are also investigated for their applications in material science, particularly in understanding the electrochemical properties of compounds like dihydro-benzoxazine dimer derivatives. These studies contribute to the development of materials with potential applications in electronics and catalysis, highlighting the versatility of benzoxazole derivatives in creating compounds with unique structural and electrochemical characteristics (Natapol Suetrong et al., 2021).

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Without specific information on this compound, it’s difficult to describe its exact mode of action. Generally, benzoxazole derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Benzoxazole derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties can greatly influence the bioavailability of a compound .

Result of Action

The effects would depend on the specific targets and pathways it influences .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-17(2)11-7-9-12(10-8-11)18-15-16-13-5-3-4-6-14(13)19-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQOFPMUALMYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)